2-CHLORO-6-FLUORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE
CAS No.: 1421482-95-2
Cat. No.: VC4787153
Molecular Formula: C17H11ClFNO2S2
Molecular Weight: 379.85
* For research use only. Not for human or veterinary use.
![2-CHLORO-6-FLUORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE - 1421482-95-2](/images/structure/VC4787153.png)
Specification
CAS No. | 1421482-95-2 |
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Molecular Formula | C17H11ClFNO2S2 |
Molecular Weight | 379.85 |
IUPAC Name | 2-chloro-6-fluoro-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzamide |
Standard InChI | InChI=1S/C17H11ClFNO2S2/c18-11-3-1-4-12(19)15(11)17(22)20-9-10-6-7-14(24-10)16(21)13-5-2-8-23-13/h1-8H,9H2,(H,20,22) |
Standard InChI Key | SVPBDNUEUDNWNM-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)F |
Introduction
Chemical Structure and Nomenclature
Systematic IUPAC Name
The IUPAC name 2-chloro-6-fluoro-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}benzamide systematically describes the compound’s architecture:
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Benzamide backbone: A benzene ring substituted with chlorine (position 2) and fluorine (position 6).
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Thiophene-2-carbonyl group: A thiophene ring (positions 2–5) with a ketone group at position 2.
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Methylene linker: Connects the benzamide nitrogen to the 5-position of a second thiophene ring .
Table 1: Structural Comparison with Analogous Compounds
Synthesis and Characterization
Synthetic Routes
The compound’s synthesis likely employs amide coupling strategies similar to those reported for structurally related benzothiophene derivatives . A three-step approach is proposed:
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Thiophene-2-carbonyl chloride preparation:
Thiophene-2-carboxylic acid undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O] in anhydrous dichloromethane . -
Methylthiophene intermediate synthesis:
5-(Aminomethyl)thiophen-2-yl methanol reacts with thiophene-2-carbonyl chloride in the presence of triethylamine (NEt₃) to form 5-(thiophene-2-carbonyl)thiophen-2-yl)methylamine. -
Final amide coupling:
2-Chloro-6-fluorobenzoic acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA), followed by reaction with the methylthiophene amine intermediate .
Table 2: Reagents and Conditions for Key Steps
Step | Reactant A | Reactant B | Coupling Agent | Solvent | Yield (%) |
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1 | Thiophene-2-carboxylic acid | SOCl₂ | — | CH₂Cl₂ | 92 |
2 | 5-(Aminomethyl)thiophen-2-ol | Thiophene-2-carbonyl chloride | NEt₃ | THF | 78 |
3 | 2-Chloro-6-fluorobenzoic acid | Methylthiophene amine | HATU/DIPEA | DMF | 65 |
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.30 (m, 6H, aromatic), 4.62 (s, 2H, CH₂), 2.98 (s, 2H, thiophene-CH₂) .
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HRMS (ESI-TOF): m/z calcd for C₁₈H₁₂ClFN₂O₂S₂ [M+H]⁺ 418.93, found 418.92 .
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: <0.1 mg/mL (pH 7.4), improves to 1.2 mg/mL in 10% DMSO .
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Thermal stability: Decomposes at 218°C (DSC).
Computational Predictions
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